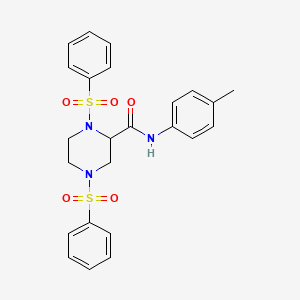
1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide typically involves multi-step organic reactions. One common route might include:
Formation of Piperazine Core: Starting with the piperazine ring, the core structure can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Sulfonylation: The piperazine core can then be sulfonylated using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated sulfonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(benzenesulfonyl)piperazine: Lacks the carboxamide and methylphenyl groups.
N-(4-methylphenyl)piperazine-2-carboxamide: Lacks the sulfonyl groups.
1,4-bis(benzenesulfonyl)-piperazine-2-carboxamide: Lacks the methylphenyl group.
Uniqueness
1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide is unique due to the presence of both sulfonyl and carboxamide groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential as a therapeutic agent.
Properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(4-methylphenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-19-12-14-20(15-13-19)25-24(28)23-18-26(33(29,30)21-8-4-2-5-9-21)16-17-27(23)34(31,32)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBILRQZYMJZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Chlorophenyl)methoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B5020076.png)
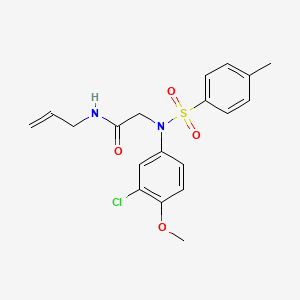
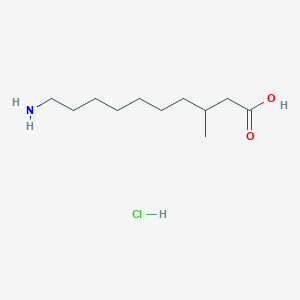
![4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL](/img/structure/B5020100.png)
![4-Benzyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole](/img/structure/B5020104.png)
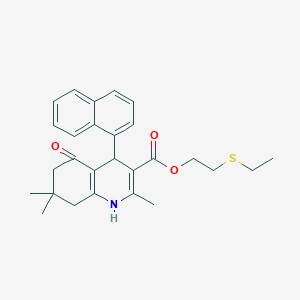
![11-(2-hydroxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5020121.png)
![Methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate](/img/structure/B5020126.png)
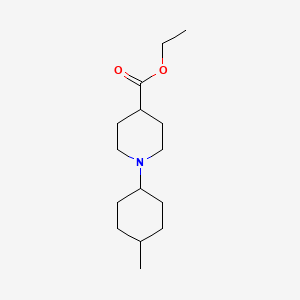
![METHYL 3-[(3-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5020142.png)
![PROP-2-EN-1-YL 2-[(6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5020149.png)
![N-[2-(3-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5020177.png)
![1-Butan-2-yl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5020190.png)
![N,N-diethyl-3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5020193.png)
